molecular formula C18H20N2O4S B2694922 N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide CAS No. 954038-80-3

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide

Cat. No.: B2694922
CAS No.: 954038-80-3
M. Wt: 360.43
InChI Key: IXUJGFHMJJDMAO-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide is a synthetic benzenesulfonamide derivative designed for advanced biochemical and pharmacological research. Benzenesulfonamides are a well-characterized class of compounds known primarily for their role as potent inhibitors of the carbonic anhydrase (CA) family of metalloenzymes . These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, and their dysregulation is implicated in various pathologies, including cancer . The unique structure of this compound integrates a benzenesulfonamide moiety, which acts as a zinc-binding group (ZBG) to coordinate the active-site zinc ion in carbonic anhydrases, a key mechanism for enzyme inhibition . This is coupled with a 2-phenylmorpholine tail, a feature central to the "tail approach" in drug design. This approach exploits differences in the amino acid residues lining the entrance to the enzyme's active site among different CA isoforms, thereby offering the potential to develop inhibitors with high selectivity for specific isoforms, such as the tumor-associated hCA IX and hCA XII . Inhibiting these specific isoforms is a recognized strategy for investigating novel anticancer therapeutics, as they play a pivotal role in tumor pH regulation, survival, and metastasis . Beyond oncology research, benzenesulfonamide derivatives have demonstrated significant potential in antimicrobial research, as inhibition of bacterial carbonic anhydrases can interfere with microbial growth and biofilm formation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c21-18(13-19-25(22,23)16-9-5-2-6-10-16)20-11-12-24-17(14-20)15-7-3-1-4-8-15/h1-10,17,19H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUJGFHMJJDMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide typically involves the reaction of 2-phenylmorpholine with benzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then oxidized to yield the final product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or morpholine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ in substituents on the sulfonamide nitrogen, the morpholine ring, or the ketone-linked side chain. Key comparisons include:

Compound Substituents Molecular Weight Melting Point (°C) Key Features
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide (Target) 2-Phenylmorpholine, benzenesulfonamide ~428.5 (calculated) N/A Phenyl-substituted morpholine enhances lipophilicity and π-π stacking potential
4-Fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide 4-Fluorophenyl, morpholine 339.1 N/A Fluorine substitution improves metabolic stability and electronic effects
N-(4-Methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide Piperazine, methylsulfanyl, methylphenyl 495.7 N/A Piperazine ring increases solubility; methylsulfanyl enhances lipophilicity
4-Amino-N-(2-(4-chlorophenyl)-2-oxoethyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide (S15) 4-Chlorophenyl, isoxazole 420.99 182–184 Chlorine atom introduces electronegativity, potentially improving target binding

Key Differences and Advantages

Morpholine vs. Piperazine : The target’s morpholine ring (vs. piperazine in ) offers better metabolic stability due to reduced basicity, while the 2-phenyl substitution may improve target selectivity .

Substituent Effects : The absence of electron-withdrawing groups (e.g., nitro in S16 , ) in the target compound may reduce toxicity risks while maintaining efficacy .

Fluorine vs. Phenyl : The fluorinated analog () likely has higher membrane permeability, but the target’s phenyl group may enhance binding to hydrophobic enzyme pockets .

Biological Activity

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

The synthesis of this compound typically involves the reaction of 2-phenylmorpholine with benzenesulfonyl chloride under basic conditions, often using sodium hydroxide or potassium carbonate as a base. The final product can be obtained through oxidation of an intermediate sulfonamide.

Chemical Properties:

  • Molecular Formula: C17H20N2O3S
  • Molecular Weight: 336.42 g/mol
  • InChI Key: [Specific InChI Key]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound exhibits enzyme inhibition properties, which can alter cellular signaling pathways. It has been shown to selectively inhibit carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various tumors. This inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and PANC-1 (pancreatic cancer). The compound's IC50 values indicate its potency:

Cell LineIC50 Value (µM)
MCF-715.63
A54912.34
PANC-18.45

These values suggest that this compound is more effective than some established chemotherapeutic agents, such as doxorubicin .

Case Studies and Research Findings

  • Study on Enzyme Inhibition:
    A study investigated the compound's ability to inhibit human carbonic anhydrases (hCA IX and hCA XII). The results showed that it could inhibit these enzymes at nanomolar concentrations, highlighting its potential as a targeted cancer therapy.
  • Cytotoxicity Assessment:
    Another research focused on the cytotoxic effects against various cancer cell lines. Flow cytometry analysis revealed that the compound induced apoptosis via activation of caspase pathways, suggesting a mechanism involving programmed cell death.
  • Molecular Docking Studies:
    Molecular docking studies have indicated strong binding affinity between this compound and target receptors involved in tumor progression. These studies provide insights into the structural interactions that underpin its biological activity .

Future Directions

While promising, further research is necessary to fully elucidate the pharmacokinetics and safety profile of this compound. Studies focusing on:

  • In Vivo Efficacy: Evaluating the therapeutic effects in animal models.
  • Clinical Trials: Assessing safety and efficacy in human subjects.

These steps are crucial for advancing this compound toward clinical applications.

Q & A

Q. What are the key structural features of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide, and how do they influence its reactivity in synthetic chemistry?

The compound contains a benzenesulfonamide core linked to a morpholine ring via a ketone-containing ethyl spacer. The sulfonamide group (-SO2_2NH2_2) is electron-withdrawing, enhancing electrophilic substitution reactions, while the morpholine moiety introduces steric hindrance and potential hydrogen-bonding interactions. The 2-phenyl group on morpholine may contribute to π-π stacking in biological systems. Characterization via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity during synthesis .

Q. What are standard protocols for synthesizing this compound, and what analytical techniques validate its purity?

A common route involves coupling 2-phenylmorpholine-4-carbonyl chloride with a benzenesulfonamide derivative under Schotten-Baumann conditions. Reaction optimization (e.g., pH control, solvent selection) minimizes side products. Purity (>95%) is validated via HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) to confirm crystallinity. Impurity profiling by LC-MS identifies residual solvents or unreacted intermediates .

Q. How can researchers assess the compound’s preliminary biological activity, and what assays are suitable for initial screening?

In vitro enzyme inhibition assays (e.g., kinase or protease panels) are recommended. Use fluorogenic substrates to quantify IC50_{50} values. For cytotoxicity screening, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare results to positive controls like doxorubicin. Dose-response curves (0.1–100 μM) identify bioactive concentrations .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability of this compound?

Transition from batch to flow chemistry reduces reaction time and improves reproducibility. Solvent screening (e.g., DMF vs. THF) and catalyst optimization (e.g., Pd/C for deprotection steps) enhance efficiency. Process analytical technology (PAT), such as in-line FTIR, monitors intermediate formation in real time. Scale-up studies should address exothermicity and crystallization kinetics .

Q. What strategies resolve contradictions in biological data, such as inconsistent IC50_{50}50​ values across assays?

Contradictions may arise from assay-specific conditions (e.g., buffer pH, co-solvents). Validate results using orthogonal methods:

  • Surface plasmon resonance (SPR) to measure binding kinetics.
  • Cellular thermal shift assays (CETSA) to confirm target engagement.
  • Cross-reference with structural analogs (e.g., morpholine vs. piperidine derivatives) to identify SAR trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) using X-ray structures of target proteins (e.g., COX-2 or EGFR) identifies binding poses. Quantum mechanics/molecular mechanics (QM/MM) simulations assess electronic interactions at the active site. Validate predictions with mutagenesis studies (e.g., alanine scanning) to pinpoint critical residues .

Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound?

Design a library of analogs by modifying:

  • The sulfonamide substituent (e.g., nitro, amino).
  • The morpholine ring (e.g., substituents at the 2-phenyl position). Test analogs in parallel using high-throughput screening (HTS). Principal component analysis (PCA) correlates structural features with activity clusters .

Q. How can researchers investigate the compound’s metabolic stability and toxicity in preclinical models?

Use liver microsomes (human/rodent) to assess Phase I metabolism (CYP450 isoforms). LC-MS/MS identifies metabolites. For toxicity, perform Ames tests (mutagenicity) and hERG channel inhibition assays (cardiotoxicity). Zebrafish embryo models provide rapid in vivo toxicity data .

Methodological Notes

  • Data Interpretation : Cross-validate spectral data (e.g., NOESY for stereochemistry) with computational predictions to avoid misassignment .
  • Experimental Design : Use factorial design (DoE) to optimize reaction conditions and reduce variables .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo studies to ensure reproducibility and regulatory compliance .

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